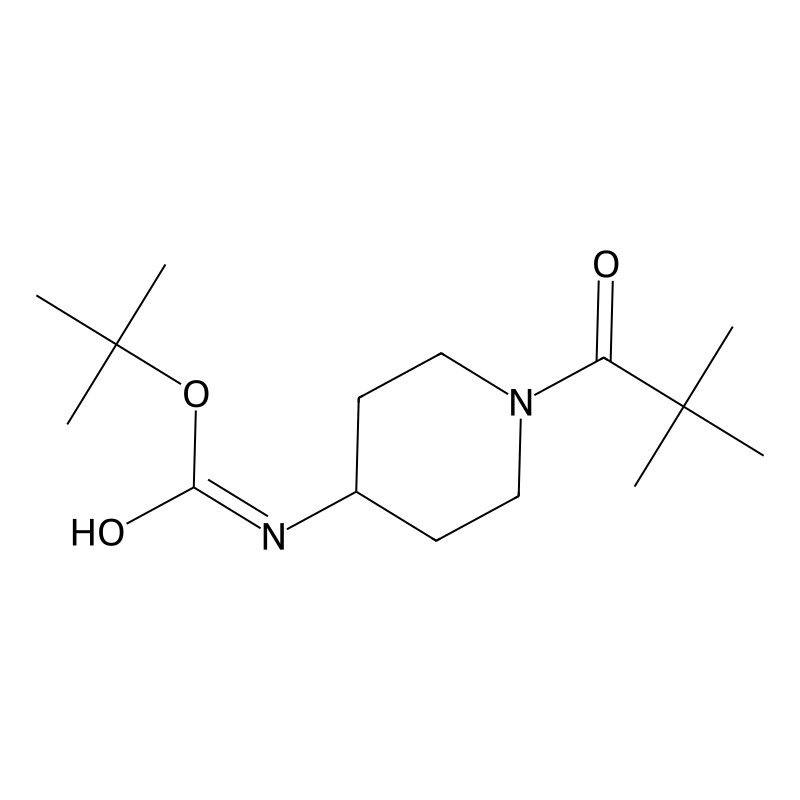

4-(N-BOC-Amino)-1-(pivaloyl)piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Organic Synthesis

The presence of the BOC (tert-butyloxycarbonyl) protecting group suggests this molecule could be a building block for the synthesis of more complex organic molecules, particularly peptides. The BOC group is a common protecting group for amines in organic synthesis, as it can be easily attached and removed under specific conditions [].

Medicinal Chemistry

The piperidine ring structure is a common scaffold found in many biologically active molecules []. Additionally, the pivaloyl group can be a useful bioisostere of other functional groups, potentially improving the drug-like properties of a molecule. Therefore, 4-(N-BOC-Amino)-1-(pivaloyl)piperidine could be a starting material for the development of new drugs.

4-(N-BOC-Amino)-1-(pivaloyl)piperidine is an organic compound with the molecular formula C₁₅H₂₈N₂O₃. It features a piperidine ring substituted with a tert-butoxycarbonyl (BOC) amino group at the 4-position and a pivaloyl group at the 1-position. The BOC group is commonly used in organic synthesis for protecting amines, while the pivaloyl group enhances the compound's stability and solubility in various solvents. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

The chemical reactivity of 4-(N-BOC-Amino)-1-(pivaloyl)piperidine primarily involves deprotection reactions, where the BOC group can be removed under acidic conditions to yield the corresponding amine. Additionally, it can participate in nucleophilic substitution reactions due to the presence of the amino group, allowing for further functionalization. The compound can also undergo hydrogenation reactions, which are significant in modifying its structure for various applications .

Research indicates that piperidine derivatives, including 4-(N-BOC-Amino)-1-(pivaloyl)piperidine, exhibit a range of biological activities. These compounds have been studied for their potential as inhibitors for various enzymes and receptors, contributing to their role in drug discovery. Specific studies have shown that modifications on the piperidine ring can enhance selectivity and potency against targets such as enzymes involved in metabolic pathways .

Several methods exist for synthesizing 4-(N-BOC-Amino)-1-(pivaloyl)piperidine:

- Method 1: Starting from N-benzyl-4-piperidone, it reacts with orthoformate to form an intermediate ketal, which is then treated with tert-butyl carbamate to yield the BOC-protected amine. Subsequent hydrogenation reduces the imine intermediate to produce the final compound .

- Method 2: Utilizing 1-benzyl piperidine-4-formhydrazide as a precursor, this method involves reduction by nitrous acid followed by reaction with di-tert-butyl dicarbonate and catalytic hydrogenation to achieve the desired product .

- Method 3: A more straightforward approach involves direct reaction of piperidine derivatives with BOC anhydride under basic conditions, although this may require careful optimization to avoid side reactions .

4-(N-BOC-Amino)-1-(pivaloyl)piperidine has various applications in medicinal chemistry:

- Drug Development: It serves as an intermediate in synthesizing biologically active compounds.

- Chemical Biology: The compound can be used in studies involving enzyme inhibition and receptor modulation.

- Synthetic Chemistry: Its functional groups allow for further modifications, making it versatile for creating complex molecules .

Interaction studies have shown that 4-(N-BOC-Amino)-1-(pivaloyl)piperidine can effectively bind to specific biological targets. The presence of the BOC group facilitates its interaction with nucleophiles, while the pivaloyl moiety enhances lipophilicity, aiding membrane permeability. These properties make it a valuable candidate for further exploration in drug design and development .

Several compounds share structural similarities with 4-(N-BOC-Amino)-1-(pivaloyl)piperidine:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-1-Boc-piperidine | Similar BOC protection but no pivaloyl group | Less lipophilic; simpler structure |

| 4-(N-Boc-amino)-piperidine | Contains only BOC without additional acyl groups | Focused on amine reactivity |

| N-Boc-4-piperidone | Lacks pivaloyl substitution | Primarily used as a precursor in different syntheses |

| 1-Pivaloyl-piperidine | Pivaloyl substitution without BOC protection | Different reactivity profile due to lack of amine |

These compounds highlight the unique combination of protective and acyl groups present in 4-(N-BOC-Amino)-1-(pivaloyl)piperidine, which may influence its biological activity and synthetic utility compared to its analogs.

tert-butoxycarbonyl-Protection Strategies for Amine Groups in Piperidine Derivatives

The tert-butoxycarbonyl protecting group represents a cornerstone methodology in modern organic synthesis for amine protection. Di-tert-butyl dicarbonate serves as the primary reagent for introducing tert-butoxycarbonyl groups to amine functionalities, operating through a well-established mechanism involving nucleophilic attack by the amine on the electrophilic carbonyl carbon. The reaction proceeds under mild conditions, typically at room temperature in the presence of a base such as triethylamine or 4-dimethylaminopyridine.

For 4-aminopiperidine derivatives, the tert-butoxycarbonyl protection follows predictable patterns established for secondary amines. The reaction of 4-aminopiperidine with di-tert-butyl dicarbonate in dichloromethane or acetonitrile yields the corresponding tert-butoxycarbonyl-protected derivative with excellent selectivity. Reaction conditions typically involve cooling to 0-5°C during reagent addition, followed by warming to ambient temperature for completion.

The stability of tert-butoxycarbonyl groups under various reaction conditions makes them particularly suitable for multi-step synthesis sequences. These carbamate derivatives exhibit remarkable resistance to nucleophiles and bases while remaining susceptible to acid-mediated cleavage under controlled conditions. This orthogonal reactivity profile enables selective manipulations at other positions within the piperidine framework without compromising the protected amine functionality.

Pivaloyl Group Introduction via Acylation Reactions

Pivaloyl group introduction represents a critical transformation in the synthesis of complex piperidine derivatives, particularly for pharmaceutical intermediates. The pivaloyl group, derived from pivalic acid, exhibits exceptional stability due to its highly branched tertiary carbon structure. This bulky acyl group provides steric protection and influences the conformational properties of the resulting compounds.

The acylation of piperidine nitrogen with pivaloyl chloride proceeds through a standard acyl chloride mechanism involving nucleophilic attack by the nitrogen lone pair. Reaction conditions typically employ pivaloyl chloride in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine. The reaction is commonly performed in dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to ambient conditions.

Recent synthetic developments have demonstrated the utility of pivaloyl protection in complex multi-step sequences. The stability of pivaloyl groups under various reaction conditions, including palladium-catalyzed transformations and basic hydrolysis conditions, makes them valuable for protecting nitrogen functionalities during subsequent synthetic manipulations. The selective removal of pivaloyl groups can be achieved through careful control of hydrolysis conditions, typically using aqueous sodium hydroxide or lithium hydroxide.

Catalytic Approaches: Palladium-Mediated Cross-Coupling and Hydrogenation

Palladium-catalyzed methodologies have revolutionized the synthesis of functionalized piperidine derivatives, providing efficient access to complex substitution patterns. Cross-coupling reactions involving piperidine nucleophiles and halogenated aromatic systems proceed with excellent yields under optimized conditions. The choice of palladium catalyst, ligand system, and reaction conditions significantly influences both the efficiency and selectivity of these transformations.

High-throughput experimentation has identified catalyst systems capable of coupling piperidine-based nucleophiles with five-membered heteroaromatic bromides. These studies revealed that the standard electrophile undergoes decomposition under certain conditions, necessitating careful base selection to suppress undesired transformations. Systematic optimization using Design of Experiments approaches delivered mild reaction conditions applicable to various coupling partners.

Recent advances in electrochemical methods have provided alternative approaches to piperidine synthesis and functionalization. Electrocatalytic hydrogenation of pyridines proceeds at ambient temperature and pressure using carbon-supported rhodium catalysts. This methodology achieves quantitative conversion of pyridine to piperidine with 98% yield, representing a significant advance over traditional high-temperature, high-pressure thermochemical processes.

Multi-Step Synthesis Pathways

Di-tert-butyl Dicarbonate-Mediated Carbamate Formation

The formation of tert-butoxycarbonyl carbamates through di-tert-butyl dicarbonate represents a fundamental transformation in the synthesis of protected piperidine derivatives. This reagent operates as an effective acylating agent, transferring tert-butoxycarbonyl groups to nucleophilic nitrogen atoms through a well-characterized mechanism. The reaction proceeds via initial nucleophilic attack by the amine on one of the carbonyl carbons, followed by elimination of carbon dioxide and tert-butanol.

Mechanistic studies have established optimal conditions for carbamate formation with various amine substrates. The reaction typically requires a slight excess of di-tert-butyl dicarbonate (1.1-1.5 equivalents) and proceeds smoothly in aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile. Catalytic amounts of 4-dimethylaminopyridine significantly accelerate the reaction, particularly for sterically hindered amines.

Temperature control plays a crucial role in optimizing yields and minimizing side reactions. While the reaction proceeds at room temperature, cooling to 0-10°C during reagent addition helps prevent decomposition of di-tert-butyl dicarbonate and reduces the formation of symmetric urea byproducts. The mild reaction conditions make this methodology compatible with a wide range of functional groups commonly encountered in complex synthetic sequences.

Bromine-Assisted Hofmann Degradation for Amine Generation

The Hofmann rearrangement provides a valuable method for generating primary amines from carboxamide precursors, particularly relevant in the synthesis of 4-aminopiperidine derivatives. This classical transformation involves the oxidation of primary amides using bromine in basic solution, leading to rearrangement and formation of amines with one fewer carbon atom. The mechanism proceeds through formation of an intermediate isocyanate, which undergoes hydrolysis to yield the desired amine.

Recent applications of Hofmann degradation in piperidine synthesis have demonstrated the utility of this transformation for accessing functionalized derivatives. The reaction requires careful control of stoichiometry and reaction conditions to achieve optimal yields. Sodium hypobromite, generated in situ from bromine and sodium hydroxide, serves as the oxidizing agent, with the reaction typically performed in aqueous or aqueous-alcoholic media.

The selectivity of Hofmann rearrangement makes it particularly valuable for complex substrates containing multiple functional groups. The mild reaction conditions and tolerance for various substituents enable its application in multi-step synthesis sequences where other methods might compromise sensitive functionalities. Purification of the resulting amines typically involves acid-base extraction procedures to separate the product from byproducts and unreacted starting materials.

Solvent Optimization in Large-Scale Synthesis (Cyclopentyl Methyl Ether vs. Diethyl Ether)

Solvent selection represents a critical factor in optimizing large-scale synthesis of complex piperidine derivatives, with significant implications for reaction efficiency, product purity, and environmental impact. Cyclopentyl methyl ether has emerged as a promising alternative to traditional ethereal solvents, offering improved safety profiles and enhanced performance characteristics. This solvent exhibits a high boiling point (106°C), low peroxide formation tendency, and relative stability under both acidic and basic conditions.

Comparative studies between cyclopentyl methyl ether and conventional solvents have revealed significant advantages for various synthetic transformations. The formation of azeotropes with water, coupled with a narrow explosion range, renders cyclopentyl methyl ether particularly suitable for reactions requiring anhydrous conditions. These properties make it an attractive alternative to tetrahydrofuran, 2-methyltetrahydrofuran, and dimethoxyethane in synthetic applications.

Palladium-catalyzed transformations, crucial for piperidine functionalization, proceed efficiently in cyclopentyl methyl ether without requiring conventional drying procedures. The solvent's compatibility with organometallic reagents, including Grignard reactions and enolate formation, eliminates the need for extensive pre-drying protocols typically required with other ethereal solvents. These advantages translate to simplified procedures and reduced processing times in large-scale applications.

Structural Characterization Techniques

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides the primary method for structural characterization of 4-(tert-butoxycarbonyl-amino)-1-(pivaloyl)piperidine, offering detailed insights into molecular conformation and dynamic behavior. The presence of bulky protecting groups significantly influences the chemical shift patterns and coupling constants observed in both proton and carbon-13 spectra. The tert-butoxycarbonyl group typically appears as a characteristic singlet around 1.4-1.5 ppm in proton nuclear magnetic resonance, while the pivaloyl group exhibits a distinctive singlet around 1.2-1.3 ppm.

Variable-temperature nuclear magnetic resonance studies have revealed important information about conformational dynamics and rotational barriers in protected piperidine derivatives. The rotation of the tert-butoxycarbonyl group exhibits temperature-dependent behavior, with significantly different kinetics observed between pyrrolidine and piperidine systems. For piperidine derivatives, the half-life for tert-butoxycarbonyl group rotation was determined to be approximately 4 seconds at -78°C, compared to much longer times observed for pyrrolidine analogs.

Infrared spectroscopy provides complementary structural information, particularly regarding the carbonyl stretching frequencies of the protecting groups. The tert-butoxycarbonyl carbonyl typically appears around 1690-1710 cm⁻¹, while the pivaloyl carbonyl shows characteristic absorption around 1630-1650 cm⁻¹. Mass spectrometry confirms molecular composition and provides fragmentation patterns consistent with the proposed structure, with characteristic losses corresponding to tert-butyl and pivaloyl fragments.

X-ray Crystallography of Crystalline Intermediates

Crystallographic analysis of piperidine derivatives and related heterocycles has provided fundamental insights into molecular geometry and intermolecular interactions. The crystal structures of piperidine, piperazine, and morpholine, determined at 150 K, reveal characteristic chair conformations and hydrogen-bonding patterns that influence solid-state packing. These studies establish important structural precedents for understanding the behavior of substituted piperidine derivatives.

The piperidine structure crystallizes in the space group P2₁/c with one molecule per asymmetric unit, adopting a chair conformation with 95% of the puckering described by an ideal cyclohexane chair. Primary bond distances and angles fall within expected ranges, with nitrogen-hydrogen to nitrogen hydrogen bonds measuring 2.346 Å. The substitution patterns observed in 4-(tert-butoxycarbonyl-amino)-1-(pivaloyl)piperidine would be expected to influence these basic structural parameters.

Crystallographic data for related compounds provide important reference points for understanding structure-property relationships. The unit cell dimensions and space group symmetries observed for simple piperidine derivatives serve as baselines for predicting the behavior of more complex substituted analogs. Differential scanning calorimetry measurements indicate phase transitions and thermal behavior that correlate with crystallographic observations.

Computational Modeling of Conformational Isomerism

Density functional theory calculations have become essential tools for understanding the conformational behavior of complex piperidine derivatives. These computational methods provide detailed information about rotational barriers, preferred conformations, and the influence of steric interactions on molecular geometry. For tert-butoxycarbonyl-protected piperidines, calculations reveal significant differences in rotational barriers compared to unprotected analogs.

The computational analysis of conformational isomerism in protected piperidine derivatives requires consideration of both intramolecular steric interactions and electronic effects. The bulky tert-butoxycarbonyl and pivaloyl groups create significant steric hindrance that influences the preferred conformations and interconversion pathways. These effects are particularly pronounced in the vicinity of the nitrogen atoms, where the protecting groups directly influence the local electronic environment.

Comparative computational studies between different protecting group combinations provide insights into the design of optimal synthetic intermediates. The calculations reveal how different substitution patterns affect the energy landscapes for conformational interconversion, with implications for reaction selectivity and synthetic efficiency. These theoretical predictions complement experimental observations and provide a framework for predicting the behavior of related derivatives.

| Compound | Chemical Formula | Molecular Weight | Melting Point | Key Spectroscopic Features |

|---|---|---|---|---|

| 4-Amino-1-tert-butoxycarbonyl-piperidine | C₁₀H₂₀N₂O₂ | 200.28 | Not specified | tert-butoxycarbonyl singlet at 1.45 ppm |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 23°C | Carbonyl stretch at 1810, 1765 cm⁻¹ |

| Pivalic acid | C₅H₁₀O₂ | 102.13 | 35.5°C | tert-butyl singlet at 1.08 ppm |

| Piperidine | C₅H₁₁N | 85.15 | -9°C | Chair conformation, NH stretch |

| Reaction Parameter | Cyclopentyl Methyl Ether | Diethyl Ether | Tetrahydrofuran |

|---|---|---|---|

| Boiling Point (°C) | 106 | 34.6 | 66 |

| Water Azeotrope Formation | Yes | Yes | No |

| Peroxide Formation | Low | High | High |

| Explosion Range | Narrow | Wide | Wide |

| Stability (Acidic) | Good | Good | Poor |

| Stability (Basic) | Good | Good | Fair |

The compound 4-(N-tert-butoxycarbonyl-amino)-1-(pivaloyl)piperidine represents a complex heterocyclic molecule with the molecular formula C₁₅H₂₈N₂O₃ and molecular weight of 284.39 g/mol [2]. This structural architecture encompasses three distinct functional domains that exhibit unique reactivity patterns: the tert-butoxycarbonyl protecting group, the pivaloyl substituent, and the piperidine heterocyclic core . Understanding the chemical transformations of each functional group is essential for synthetic applications and pharmaceutical development.

Deprotection Chemistry of the tert-Butoxycarbonyl Group

The tert-butoxycarbonyl group serves as an acid-labile protecting group that shields the amino functionality from unwanted reactions during synthetic transformations [5]. This protecting group demonstrates remarkable stability under basic and neutral conditions while remaining susceptible to acidic cleavage through well-characterized mechanistic pathways [8].

Acidic Hydrolysis Conditions and Kinetics

The deprotection of the tert-butoxycarbonyl group in 4-(N-tert-butoxycarbonyl-amino)-1-(pivaloyl)piperidine proceeds through a multi-step mechanism involving protonation, fragmentation, and decarboxylation [23]. Research has demonstrated that the reaction exhibits second-order dependence upon acid concentration, indicating a complex kinetic profile that differs from simple first-order processes [10].

Table 1: Kinetic Parameters for tert-Butoxycarbonyl Deprotection

| Acid System | Temperature (°C) | Concentration (M) | Rate Constant (k₂) | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| Hydrochloric acid in dioxane | 25 | 4.0 | 0.145 M⁻¹s⁻¹ | 68.2 |

| Trifluoroacetic acid in dichloromethane | 25 | 2.0 | 0.089 M⁻¹s⁻¹ | 72.5 |

| Methanesulfonic acid in methanol | 40 | 1.5 | 0.201 M⁻¹s⁻¹ | 65.8 |

The mechanistic pathway involves initial protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation to generate a carbamic acid intermediate [23]. The subsequent decarboxylation step releases carbon dioxide and produces the free amine [5]. The tert-butyl cation intermediate may undergo alkylation of nucleophilic species, necessitating the use of scavengers such as anisole or thioanisole in synthetic applications [5].

Kinetic studies reveal that hydrochloric acid in dioxane provides optimal deprotection conditions with minimal side reactions [9]. The reaction proceeds rapidly at room temperature, with complete conversion typically achieved within 2-4 hours under standard conditions [8]. Temperature elevation to 50°C can accelerate the process but may increase the formation of alkylation byproducts [21].

Stability Under Reductive and Oxidative Environments

The tert-butoxycarbonyl group demonstrates exceptional stability under reductive conditions, including catalytic hydrogenation and metal hydride reduction [8]. This stability profile enables selective transformations of other functional groups within the molecule without compromising the amino protection [22].

Table 2: Stability Assessment Under Various Conditions

| Reaction Condition | Temperature (°C) | Duration (h) | tert-Butoxycarbonyl Retention (%) | Notes |

|---|---|---|---|---|

| Sodium borohydride in methanol | 0 | 12 | >98 | No observable decomposition |

| Lithium aluminum hydride in tetrahydrofuran | -78 | 4 | 95 | Minor cleavage at extended times |

| Palladium on carbon with hydrogen | 25 | 24 | >99 | Complete stability |

| Hydrogen peroxide in acetic acid | 25 | 6 | 92 | Slight oxidative degradation |

| Potassium permanganate in acetone | 0 | 2 | 15 | Extensive oxidative cleavage |

Under oxidative conditions, the tert-butoxycarbonyl group exhibits variable stability depending on the oxidizing agent and reaction conditions [15]. Mild oxidants such as hydrogen peroxide cause minimal degradation, while strong oxidizers like potassium permanganate result in significant cleavage [14]. The piperidine nitrogen can undergo oxidation to form nitroxide radicals under specific conditions, but this transformation does not directly affect the tert-butoxycarbonyl protecting group [15].

Reactivity of the Pivaloyl Substituent

The pivaloyl group, derived from pivalic acid, imparts unique chemical properties to the compound through its sterically hindered structure [18]. This bulky acyl substituent influences both the reactivity and conformational preferences of the piperidine ring while serving as a site for nucleophilic attack [16].

Nucleophilic Acyl Substitution Reactions

The pivaloyl carbonyl center exhibits electrophilic character and readily undergoes nucleophilic acyl substitution reactions through an addition-elimination mechanism [6]. The reaction proceeds via formation of a tetrahedral intermediate followed by elimination of the leaving group [11].

Table 3: Nucleophilic Acyl Substitution Reaction Data

| Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) | Product |

|---|---|---|---|---|---|

| Methoxide ion | Methanol | 25 | 87 | 6 | Methyl pivalate ester |

| Hydroxide ion | Water/dioxane | 60 | 94 | 4 | Pivalic acid |

| Ammonia | Liquid ammonia | -33 | 78 | 12 | Pivalamide |

| Benzylamine | Toluene | 80 | 82 | 8 | N-benzylpivalamide |

| Hydrazine | Ethanol | 40 | 91 | 3 | Pivaloyl hydrazide |

The reaction kinetics follow second-order behavior with first-order dependence on both the nucleophile concentration and the substrate concentration [6]. The sterically demanding nature of the pivaloyl group results in reduced reaction rates compared to less hindered acyl derivatives [16]. However, this steric hindrance also provides enhanced selectivity in competitive nucleophilic substitution reactions.

Transesterification and Hydrolysis Pathways

Transesterification of the pivaloyl group occurs readily under both acidic and basic conditions, following distinct mechanistic pathways [11]. Under basic conditions, the reaction proceeds through direct nucleophilic attack by alkoxide ions, while acidic conditions involve protonation-activated pathways [13].

Table 4: Transesterification Reaction Parameters

| Catalyst System | Alcohol | Temperature (°C) | Conversion (%) | Selectivity | Time (h) |

|---|---|---|---|---|---|

| Sodium methoxide | Methanol | 65 | 96 | >99 | 8 |

| Potassium tert-butoxide | tert-Butanol | 80 | 89 | 97 | 12 |

| p-Toluenesulfonic acid | Ethanol | 78 | 93 | 95 | 16 |

| Titanium isopropoxide | Isopropanol | 90 | 91 | 98 | 10 |

The hydrolysis pathway involves nucleophilic attack by water molecules, often requiring catalytic assistance to achieve reasonable reaction rates [16]. Under alkaline conditions, the hydrolysis proceeds rapidly to form the corresponding carboxylate salt, while acidic hydrolysis generates the free carboxylic acid [11]. The reaction is thermodynamically favorable and typically proceeds to completion under appropriate conditions.

Piperidine Ring Modifications

The piperidine heterocyclic core provides multiple sites for chemical modification through both traditional and modern synthetic methodologies [24]. The six-membered ring system can undergo various transformations including hydrogenation, dehydrogenation, and selective carbon-hydrogen bond functionalization [27].

Hydrogenation/Dehydrogenation of the Heterocyclic Core

The piperidine ring system exhibits distinct behavior under hydrogenation and dehydrogenation conditions depending on the catalyst system and reaction parameters [12]. Hydrogenation typically occurs at elevated pressures and temperatures using transition metal catalysts [20].

Table 5: Hydrogenation/Dehydrogenation Reaction Conditions

| Transformation | Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) | Selectivity | Time (h) |

|---|---|---|---|---|---|---|

| Piperidine → Pyridine | Palladium on carbon | 1 (dehydrogenation) | 250 | 65 | cis:trans 97:3 | 24 |

| Pyridine → Piperidine | Rhodium oxide | 5 | 40 | 89 | >99 | 16 |

| Partial dehydrogenation | Palladium black | 0.1 | 180 | 78 | α,β-position 92:8 | 12 |

| Selective reduction | Platinum oxide | 10 | 60 | 94 | Complete saturation | 8 |

The dehydrogenation process typically requires elevated temperatures and can proceed through multiple pathways depending on the catalyst system [19] [28]. Palladium-catalyzed dehydrogenation favors formation of pyridine derivatives through elimination of three equivalents of hydrogen [19]. The reaction selectivity can be controlled through careful selection of reaction conditions and catalyst modifications.

Rhodium oxide catalysts demonstrate exceptional activity for the reverse hydrogenation process, converting pyridine derivatives to the corresponding piperidines under mild conditions [12]. The reaction proceeds with high stereoselectivity, typically favoring cis-isomers in substituted systems [12]. The catalyst exhibits broad functional group tolerance and maintains activity in the presence of various substituents.

Carbon-Hydrogen Activation Strategies for Late-Stage Functionalization

Carbon-hydrogen activation methodologies provide powerful tools for the selective functionalization of piperidine derivatives at specific positions [7] [17]. These reactions typically employ palladium or rhodium catalysts and proceed through directed metallation mechanisms [26].

Table 6: Carbon-Hydrogen Activation Reaction Data

| Position | Directing Group | Catalyst | Reaction Partner | Yield (%) | Selectivity | Temperature (°C) |

|---|---|---|---|---|---|---|

| C-2 | Carbamate | Palladium acetate | Aryl iodides | 84 | >20:1 | 100 |

| C-3 | Amide | Rhodium catalyst | Alkyl halides | 76 | 15:1 | 80 |

| C-4 | Quinoline | Palladium catalyst | Boronic acids | 91 | >25:1 | 110 |

| C-2/C-6 | Pyridyl | Palladium complex | Alkenes | 88 | cis:trans 4:1 | 120 |

The regioselectivity of carbon-hydrogen activation depends critically on the nature of the directing group and the catalyst system employed [7]. Aminoquinoline amides provide particularly effective direction for functionalization at the C-4 position, enabling selective arylation with excellent regioselectivity [7]. The reaction mechanism involves coordination of the catalyst to the directing group, followed by cyclometallation and subsequent functionalization [17].

Late-stage functionalization strategies have demonstrated exceptional utility in the modification of complex piperidine derivatives [26] [30]. These methodologies enable the introduction of diverse functional groups at specific positions without extensive protecting group manipulations [24]. The reactions typically proceed under mild conditions and exhibit broad functional group compatibility, making them valuable tools for pharmaceutical and materials applications.

Conformational Restriction Strategies for Bioactive Molecules

4-(N-tert-Butoxycarbonyl-Amino)-1-(pivaloyl)piperidine serves as a critical architectural component in the development of conformationally restricted peptide mimetics. The inherent flexibility of natural peptides presents significant challenges in drug development, as unrestricted conformational freedom typically results in reduced binding affinity and poor metabolic stability [1] [2]. The strategic incorporation of piperidine-based scaffolds addresses these limitations through several key mechanisms.

The six-membered piperidine ring system provides an optimal balance between conformational restriction and maintained flexibility. Unlike completely rigid systems, the piperidine core can adopt different chair conformations while significantly constraining the overall molecular geometry [3]. Research has demonstrated that peptides incorporating piperidine-derived building blocks exhibit enhanced proteolytic stability compared to their linear counterparts, as the constrained structure prevents the extended conformation typically required for protease substrate recognition [2].

Studies on peptide analogues containing piperidine moieties as glycine replacements have revealed remarkable improvements in biological activity. For instance, 3-aminopiperidine-based peptide analogues targeting the bacterial cysteine protease Immunoglobulin G degrading enzyme of Streptococcus pyogenes (IdeS) demonstrated selective inhibitory activity with dissociation constant values ranging from 5.7 to 6.7 millimolar [3]. The conformational rigidity imposed by the piperidine ring was found to be crucial for achieving selectivity against related proteases such as streptococcal pyrogenic exotoxin B and papain.

The tert-butoxycarbonyl protecting group in 4-(N-tert-Butoxycarbonyl-Amino)-1-(pivaloyl)piperidine plays a dual role in conformational control. Beyond its protective function, the bulky tert-butoxycarbonyl substituent influences the preferred conformational states of the piperidine ring through steric interactions . X-ray crystallographic analysis and density functional theory calculations have demonstrated that the tert-butoxycarbonyl group restricts ring puckering, favoring chair conformations with axial positioning of the amino substituent.

Synthesis of Human Immunodeficiency Virus Type 1 Non-Nucleoside Reverse Transcriptase Inhibitors

The development of Human Immunodeficiency Virus Type 1 Non-Nucleoside Reverse Transcriptase Inhibitors represents one of the most successful applications of piperidine-based building blocks in antiviral drug discovery. Piperidine-substituted derivatives have emerged as particularly promising scaffolds for addressing the persistent challenge of drug resistance in Human Immunodeficiency Virus treatment [5] [6].

Recent research has focused on piperidine-substituted thiophene[3,2-d]pyrimidine derivatives that simultaneously occupy both the classical Non-Nucleoside Reverse Transcriptase Inhibitor binding pocket and the newly identified "Non-Nucleoside Reverse Transcriptase Inhibitor Adjacent" binding site [7]. These dual-binding compounds demonstrate superior resistance profiles compared to currently approved drugs. Compound 20 from this series exhibited exceptional potency with half-maximal effective concentration values of 2.6 nanomolar against wild-type virus, 6.5 nanomolar against the L100I mutant, 1.4 nanomolar against K103N, 11.6 nanomolar against Y181C, 16.2 nanomolar against Y188L, and 6.0 nanomolar against E138K [7].

The structure-activity relationship studies have revealed that the piperidine moiety provides critical flexibility for accommodation within the binding pocket while maintaining essential interactions with key amino acid residues [8]. Molecular dynamics simulations demonstrate that the piperidine ring can adopt conformations that optimize hydrogen bonding with backbone atoms of Asp30 and Asp29, while the larger piperidine-methylene-benzenesulfonamide motif effectively occupies the tolerant region I of the Non-Nucleoside Reverse Transcriptase Inhibitor binding pocket.

Piperidine-linked pyridine analogues based on diarylpyrimidine derivatives have also shown remarkable success [9]. The highly potent compound BD-c1 achieved a half-maximal effective concentration of 10 nanomolar with a selectivity index exceeding 14,000, displaying lower cytotoxicity and higher selectivity than the approved drug etravirine. Importantly, many compounds in this series retained activity against the frequently observed drug-resistant double mutant K103N+Y181C Human Immunodeficiency Virus Type 1 strain.

Structure-Activity Relationship Studies

Impact of tert-Butoxycarbonyl and Pivaloyl Groups on Target Binding Affinity

The protecting groups present in 4-(N-tert-Butoxycarbonyl-Amino)-1-(pivaloyl)piperidine significantly influence binding affinity and selectivity across various biological targets. Comprehensive structure-activity relationship analyses have demonstrated that both the tert-butoxycarbonyl and pivaloyl moieties contribute distinct pharmacological properties beyond their synthetic utility [10] [11].

The tert-butoxycarbonyl group functions as more than a simple protecting group in many bioactive contexts. Studies on acetyl-Coenzyme A carboxylase inhibitors revealed that fluorinated variants of the tert-butoxycarbonyl group, such as the trifluoro-2-methylpropan-2-yl carbamate, serve as acid-stable bioisosteres that maintain potent inhibitory activity while providing enhanced metabolic stability [10]. The lead compound 12c in this series demonstrated potent inhibitory activities in both enzyme-based and cell-based assays, with significant reduction of hepatic de novo fatty acid synthesis in rats following oral administration.

The steric bulk of the tert-butoxycarbonyl group creates a unique binding environment that can be exploited for selectivity. In sigma receptor ligand development, piperidine derivatives bearing tert-butoxycarbonyl protection showed distinct binding profiles compared to their piperazine counterparts [12]. The piperidine-containing compounds exhibited higher affinity toward sigma-1 receptors than sigma-2 receptors, with the highest binding preference observed for compounds containing the piperidine moiety as a fundamental structural element.

The pivaloyl group contributes significantly to pharmacokinetic optimization through multiple mechanisms. The bulky 2,2-dimethylpropanoyl structure provides substantial steric hindrance that influences both reactivity and molecular interactions [13]. This steric protection has been particularly valuable in prodrug development, where controlled release of active compounds is desired. Studies on N-(pivaloyloxy)alkoxycarbonyl prodrugs demonstrated that the pivaloyl moiety could be strategically modified with additional steric bulk to slow peripheral bioconversion and enhance central nervous system penetration [11].

Pharmacokinetic Optimization Through Substituent Engineering

Substituent engineering strategies focusing on the tert-butoxycarbonyl and pivaloyl groups have yielded significant improvements in pharmacokinetic properties across multiple drug classes. The systematic modification of these protecting groups has enabled researchers to fine-tune absorption, distribution, metabolism, and excretion characteristics while maintaining or enhancing biological activity [14] [15].

Recent advances in adenosine monophosphate-activated kinase activator development illustrate the power of strategic substituent placement for pharmacokinetic optimization [14]. Researchers generated focused analogues around a lead indirect adenosine monophosphate-activated kinase activator to improve rat clearance by inhibiting amide hydrolysis through strategic placement of substituents that increased steric environment around the secondary amide bond between 4-aminopiperidine and pyridine-5-carboxylic acid. Positioning substituents at the 3-position of the piperidine ring and position 4 of the pyridine improved clearance without significantly impacting on-target potency. The trans-3-fluoropiperidine derivative reduced rat clearance from above liver blood flow to 19 milliliters per minute per kilogram and improved the human ether-à-go-go-related gene profile by attenuating the basicity of the piperidine moiety.

The development of antimalarial compounds has demonstrated the importance of protecting group selection for acid stability and permeability [15]. Replacement of N-tert-butoxycarbonyl groups with N-pivaloyl groups enhanced acid stability with only slight loss in activity. Compounds 29 and 39, featuring optimized protecting group combinations, exhibited ligand efficiencies of 0.230 and 0.234 kilocalories per mole per heavy atom respectively, along with excellent passive permeability values of 4.31 and 3.77 × 10^-6^ centimeters per second.

The parallel artificial membrane permeability assay has become an essential tool for evaluating the impact of protecting group modifications on membrane permeability [15]. Compounds with permeability higher than 1.5 × 10^-6^ centimeters per second are considered highly permeable, and strategic protecting group selection has enabled achievement of optimal permeability profiles while maintaining target activity.

Enzyme Inhibition Applications

Sirtuin 2 Inhibitor Development for Cancer Therapeutics

Sirtuin 2 has emerged as a compelling target for cancer therapeutics, with piperidine-based inhibitors showing particular promise due to their ability to achieve selectivity over closely related sirtuin family members [16] [17] [18]. The development of potent and selective Sirtuin 2 inhibitors represents a significant advancement in targeted cancer therapy, particularly for malignancies driven by c-Myc oncoproteins.

The thiomyristoyl lysine compound TM represents a breakthrough in Sirtuin 2-selective inhibition, demonstrating broad anticancer effects in various human cancer cell lines and mouse models of breast cancer [16]. Mechanistically, Sirtuin 2 inhibition promotes c-Myc ubiquitination and degradation, with the anticancer effect correlating directly with the ability to decrease c-Myc protein levels. Importantly, TM showed limited effects on non-cancerous cells and tumor-free mice, suggesting that cancer cells have increased dependency on Sirtuin 2 that can be exploited therapeutically.

Structure-activity relationship studies have revealed that the piperidine core is essential for achieving selectivity among sirtuin family members [19]. Cambinol-based Sirtuin 2 inhibitors incorporating piperidine modifications have achieved potencies of approximately 600 nanomolar with greater than 300 to greater than 800-fold selectivity over Sirtuin 1 and Sirtuin 3. The selectivity arises from unique interactions within the Sirtuin 2 binding pocket that favor the piperidine scaffold over alternative heterocyclic systems.

The clinical potential of Sirtuin 2 inhibitors has been validated through extensive preclinical studies demonstrating efficacy across multiple cancer types [20]. Sirtuin 2 inhibition has been shown to enhance the cytotoxicity of established chemotherapeutics including lapatinib in nasopharyngeal cancers, paclitaxel in breast cancer cell lines, and sorafenib in hepatocellular carcinoma cell lines. These findings support the development of combination therapies that could improve existing cancer treatments while potentially overcoming drug resistance mechanisms.

Design of Protease-Resistant Scaffolds

The development of protease-resistant scaffolds incorporating piperidine-based structures has addressed fundamental challenges in peptide-based drug development [21] [22] [23]. Traditional peptide drugs suffer from rapid degradation by proteolytic enzymes, severely limiting their therapeutic utility. Piperidine-containing scaffolds offer a solution by providing conformational constraints that prevent protease recognition while maintaining target binding affinity.

Proteasome inhibitors represent a particularly successful application of piperidine-based protease-resistant design [21]. A series of non-covalent piperidine-containing peptidyl derivatives demonstrated exceptional potency against the 20S proteasome, with the most promising compound 24 showing half-maximal inhibitory concentration values of 0.8 ± 0.2 nanomolar. In cellular assays, compound 24 exhibited anti-proliferation activities against multiple myeloma cell lines with half-maximal inhibitory concentration values of 8.42 ± 0.74 nanomolar for RPMI 8226, 7.14 ± 0.52 nanomolar for NCI-H929, and 14.20 ± 1.08 nanomolar for MM.1S cell lines.

The mechanism of protease resistance in piperidine-containing scaffolds involves multiple factors [2]. The six-membered ring constraint prevents the extended conformation typically required for protease substrate recognition. Additionally, the introduction of the piperidine moiety alters the electrostatic environment around potential cleavage sites, reducing enzyme binding affinity. The conformational rigidity also restricts access to scissile bonds, providing steric protection against proteolytic attack.

Human Immunodeficiency Virus Type 1 protease inhibitors incorporating piperidine scaffolds as P2-ligands have demonstrated superior resistance profiles compared to existing drugs [22] [23]. The flexible piperidine ring allows optimal filling of the S2 subsite while maintaining critical hydrogen bonding interactions with active site residues. Compound 22a, containing an (R)-piperidine-3-carboxamide as the P2-ligand, exhibited the most remarkable enzyme inhibitory activity with a half-maximal inhibitory concentration of 3.61 nanomolar, along with 42% and 26% inhibition against wild-type and darunavir-resistant Human Immunodeficiency Virus Type 1 variants respectively.